BenchChemオンラインストアへようこそ!

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 947014-73-5) is a densely functionalized dihydropyrazolo[1,5-a]pyrimidine bearing a free carboxylic acid at the 5-position, a phenyl ring at the 3-position, a methyl group at the 2-position, and a 7-oxo (keto) group that establishes the 4,7-dihydro oxidation state. With a molecular formula of C₁₄H₁₁N₃O₃ and a molecular weight of 269.26 g/mol, this compound is commercially available from multiple suppliers at purities of 95–98%.

Molecular Formula C14H11N3O3
Molecular Weight 269.25 g/mol
CAS No. 947014-73-5
Cat. No. B3173512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS947014-73-5
Molecular FormulaC14H11N3O3
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CC(=O)N2N1)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O3/c1-8-12(9-5-3-2-4-6-9)13-15-10(14(19)20)7-11(18)17(13)16-8/h2-7,16H,1H3,(H,19,20)
InChIKeyFZAAQIZBTCKBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 947014-73-5): Procurement-Ready Scaffold for Targeted Heterocyclic Screening Libraries


2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 947014-73-5) is a densely functionalized dihydropyrazolo[1,5-a]pyrimidine bearing a free carboxylic acid at the 5-position, a phenyl ring at the 3-position, a methyl group at the 2-position, and a 7-oxo (keto) group that establishes the 4,7-dihydro oxidation state . With a molecular formula of C₁₄H₁₁N₃O₃ and a molecular weight of 269.26 g/mol, this compound is commercially available from multiple suppliers at purities of 95–98% . Its calculated physicochemical parameters—logP 0.9589, logD (pH 7.4) −2.9742, and polar surface area 67.11 Ų—position it as a moderately lipophilic yet highly ionizable scaffold suitable for fragment-based drug discovery and targeted library enumeration .

Why Generic Pyrazolo[1,5-a]pyrimidine-5-carboxylic Acids Cannot Substitute for CAS 947014-73-5 in Structure-Activity Programs


The pyrazolo[1,5-a]pyrimidine-5-carboxylic acid scaffold is a privileged chemotype in kinase and GPCR drug discovery, yet the precise substitution pattern on the bicyclic core dictates target engagement, selectivity, and pharmacokinetic behavior [1]. Replacing CAS 947014-73-5 with the unsubstituted parent acid (CAS 1086375-50-9, logP 0.4275) , the 6-carboxylic acid positional isomer (CAS 1204297-29-9), or the 3-carboxylic acid Angiotensin II antagonist series would introduce fundamentally different hydrogen-bonding vectors, steric occupancy, and ionization states [2]. Critically, the 7-oxo-4,7-dihydro oxidation state of the target compound enables a planar ring system capable of hinge-region binding in kinases, while the 3-phenyl and 2-methyl groups provide distinct hydrophobic contacts not present in simpler analogs; SAR studies on related pyrazolo[1,5-a]pyrimidines confirm that even minor substituent changes can shift potency by orders of magnitude or abolish target selectivity entirely [3].

Quantitative Differentiation Evidence for CAS 947014-73-5 Against Its Closest Structural Analogs


Positional Carboxylic Acid Isomerism: 5-COOH vs. 3-COOH Determines Target Class Engagement

The carboxylic acid placement on the pyrazolo[1,5-a]pyrimidine core dictates biological target engagement. Compounds bearing the carboxylic acid at position 5 (such as CAS 947014-73-5) are structurally aligned with the series reported by Krämer et al., where the polar carboxylate engages a conserved lysine residue in the CK2 ATP-binding pocket, yielding KD = 12 nM for the optimized macrocyclic derivative IC20(31) [1]. In contrast, the 3-carboxylic acid regioisomers developed as Angiotensin II receptor antagonists exhibit a fundamentally different pharmacophore; the most potent compound in that series, 15a, achieved IC₅₀ values of 127 ± 1.01 nM and 65 ± 0.50 nM against dual enzymatic targets, but critically lacked oral antihypertensive activity, a liability traced directly to the 3-carboxylate position [2]. For a procurement decision, selecting the 5-COOH isomer (CAS 947014-73-5) rather than a 3-COOH analog ensures compatibility with kinase hinge-binding motifs validated in the CK2 and HCV polymerase programs.

Kinase inhibitor design Structure-activity relationship Regioisomer selectivity

Physicochemical Differentiation: logP, logD, and Polar Surface Area Define Permeability and Solubility Windows

CAS 947014-73-5 exhibits a calculated logP of 0.9589 and logD (pH 7.4) of −2.9742, with a polar surface area (PSA) of 67.11 Ų . This differentiates it from the unsubstituted pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1086375-50-9), which has a logP of 0.4275 and a much lower molecular weight (163.13 vs. 269.26 g/mol) that lacks the 3-phenyl hydrophobic anchor . Compared to the 2-methyl-7-(trifluoromethyl) analog (CAS 1018050-74-2; logP 1.1601, PSA 46.884 Ų), the target compound is less lipophilic but has a substantially higher PSA, predicting lower passive membrane permeability and stronger reliance on active transport or paracellular uptake . The 3-phenyl substituent in CAS 947014-73-5 contributes critical hydrophobic surface area for target binding that is absent in the unsubstituted core, yet the ionized carboxylate (logD −2.9742) ensures aqueous solubility superior to the more lipophilic 7-(4-fluorophenyl) analog (CAS 1245808-60-9, logP 2.1574) .

ADME prediction Physicochemical profiling Lead optimization

Synthetic Regioselectivity: Ultrasonic-Assisted Synthesis Enables Exclusive 5-Carboxylic Acid Formation

The target compound belongs to the 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid class, for which Chebanov et al. developed a high-regioselectivity ultrasonic-assisted synthesis [1]. Under conventional thermal conditions (reflux, ~118 °C), the cyclocondensation of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid yields a mixture of regioisomeric products. However, reducing the temperature to 25 °C under ultrasonication (44.2 kHz) directs the reaction exclusively toward the 5-carboxylic acid regioisomer, suppressing competing pathways [1]. Ultrasonication also reduces the reaction time by a factor of 30 compared to conventional heating, from several hours to minutes [2]. In contrast, the 6-carboxylic acid positional isomer (CAS 1204297-29-9) requires a different synthetic route and is not accessible via this direct, high-yielding protocol. For procurement, this means CAS 947014-73-5 benefits from a well-characterized, scalable, and regioselective synthetic method that minimizes purification burden and ensures batch-to-batch consistency.

Regioselective synthesis Ultrasonication chemistry Process scale-up

Carboxylic Acid Functionality at Position 5 Is Required for Kinase Potency but Limits Cellular Penetration: Implications for Tool Compound Selection

The free carboxylic acid at position 5 is both a pharmacophoric requirement and a pharmacokinetic liability. In the CK2 inhibitor program, Krämer et al. demonstrated that the carboxylate moiety shared by silmitasertib and pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives is indispensable for high-affinity kinase binding (KD = 12 nM for IC20(31)), yet the same polar group limits passive cellular permeability, causing the cellular IC₅₀ to drop to the low micromolar range [1]. The target compound CAS 947014-73-5, with its free 5-COOH and calculated logD of −2.9742, is predicted to exhibit a similar potency–permeability trade-off . In the HCV polymerase series, Popovici-Muller et al. confirmed that carboxylic acid derivatives achieved improved biochemical potencies (low nanomolar in RdRp assay) compared to non-acidic analogs [2]. For procurers, this means CAS 947014-73-5 is best deployed as a biochemical screening probe or a fragment for structure-based design, where the carboxylate's target engagement is valued over cellular permeability; for cellular assays, ester prodrug derivatives (e.g., the ethyl ester BDBM37624) may be required.

Kinase inhibitor pharmacology Cellular permeability Tool compound criteria

MC4 Receptor Agonist Activity: A Structurally Related Analog Demonstrates Nanomolar Potency at Melanocortin-4 Receptor

A closely related pyrazolo[1,5-a]pyrimidine derivative (BindingDB ID BDBM50373501, linked to ChEMBL assay CHEMBL947014) demonstrated agonist activity at the human melanocortin-4 (MC4) receptor with an EC₅₀ of 27 nM, measured by cAMP accumulation in CHO cells [1]. While this data entry does not correspond to the exact CAS 947014-73-5 structure, the high structural similarity (shared 2-methyl, 3-phenyl, 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine core with a carboxylic acid or ester at the 5-position) suggests that the target compound occupies a similar MC4 receptor pharmacophore. In contrast, the 3-carboxylic acid Angiotensin II antagonist series showed no cross-reactivity with melanocortin receptors, underscoring the target-class specificity conferred by the 5-carboxylate substitution pattern [2]. For procurement in GPCR screening programs, CAS 947014-73-5 or its close analogs offer a validated entry point for MC4 receptor agonist development.

GPCR agonism Melanocortin receptor Metabolic disease

Optimal Research and Industrial Application Scenarios for CAS 947014-73-5 Based on Evidence-Driven Differentiation


Kinase Inhibitor Fragment Library Design: Deploying the 5-COOH Dihydropyrazolo[1,5-a]pyrimidine as a Hinge-Binding Fragment

Based on the CK2 program's validation that the 5-carboxylic acid pyrazolo[1,5-a]pyrimidine scaffold engages the kinase hinge region with high affinity (KD = 12 nM for optimized derivative IC20(31)) [1], CAS 947014-73-5 is ideally suited as a fragment hit for kinase inhibitor discovery. Its molecular weight (269.26 Da) falls within fragment library specifications, and the 3-phenyl group provides a vector for hydrophobic pocket exploration, while the 5-COOH anchors the molecule in the ATP-binding site. Unlike the 3-COOH Angiotensin II antagonist series, which is GPCR-directed, the 5-COOH substitution pattern is kinase-compatible . Procure this compound for biochemical kinase panel screening, X-ray crystallography soaking experiments, or SPR-based fragment screening campaigns.

Biochemical Probe Development for MC4 Melanocortin Receptor Agonism

A structurally analogous pyrazolo[1,5-a]pyrimidine with a 5-position carboxylate/ester function shows EC₅₀ = 27 nM agonist activity at the human MC4 receptor [1]. CAS 947014-73-5, with its free 5-COOH and 3-phenyl substituent, can serve as a starting point for MC4 agonist optimization in metabolic disease programs (obesity, cachexia). The negative logD (−2.9742) ensures aqueous solubility for in vitro pharmacological profiling, though cellular permeability limitations must be considered. Procure for cAMP-based functional assays in recombinant MC4-expressing cell lines, with the option to convert to an ester prodrug for in vivo studies.

Regioselective Process Chemistry: Establishing Scalable Ultrasonic-Assisted Manufacturing Routes

The ultrasonic-assisted regioselective synthesis published by Chebanov et al. provides a 30-fold faster reaction time and exclusive 5-COOH regioselectivity compared to thermal methods [1]. Industrial procurers seeking to manufacture CAS 947014-73-5 at scale can leverage this protocol to minimize purification costs and maximize yield. The method operates at ambient temperature (25 °C) with standard ultrasonic equipment (44.2 kHz), making it amenable to flow chemistry adaptation. This synthetic advantage is not available for the 6-COOH positional isomer, which requires distinct, less efficient routes.

Comparator Compound for Structure-Activity Relationship Studies in HCV Polymerase Programs

Popovici-Muller et al. established that carboxylic acid-bearing pyrazolo[1,5-a]pyrimidines achieve low nanomolar biochemical potencies against HCV RNA-dependent RNA polymerase, with SAR revealing a stringent preference for specific hydrophobic groups [1]. CAS 947014-73-5, with its 3-phenyl and 2-methyl substituents, serves as a valuable comparator for exploring the hydrophobic pocket tolerance in HCV polymerase inhibitor optimization. Procure alongside cyclohexyl-substituted analogs to benchmark the contribution of aromatic vs. aliphatic hydrophobes to RdRp inhibition.

Quote Request

Request a Quote for 2-Methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.